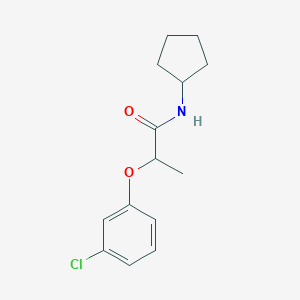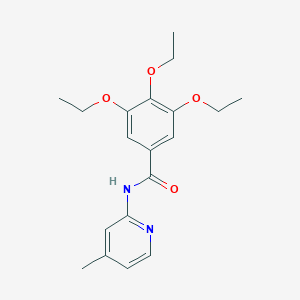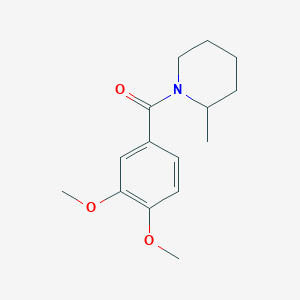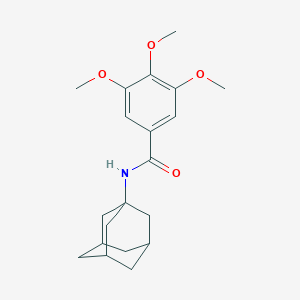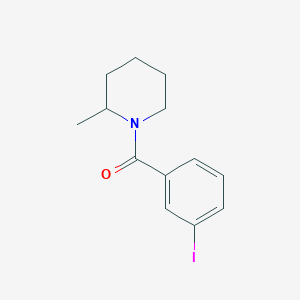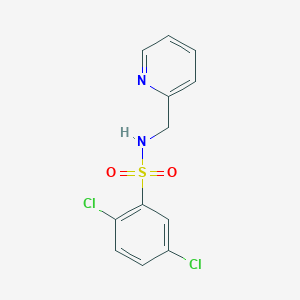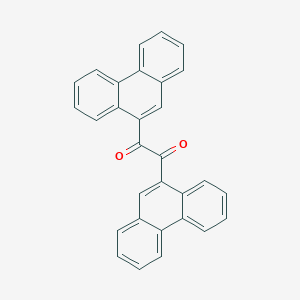
1,2-Di(9-phenanthryl)-1,2-ethanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di(9-phenanthryl)-1,2-ethanedione, also known as Quinizarin, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinones, which are known for their diverse biological activities. Quinizarin has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1,2-Di(9-phenanthryl)-1,2-ethanedione is not completely understood, but it is believed to involve the production of reactive oxygen species (ROS) and the inhibition of various enzymes and signaling pathways. 1,2-Di(9-phenanthryl)-1,2-ethanedione has been found to induce apoptosis in cancer cells by increasing ROS production and activating caspase enzymes. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1,2-Di(9-phenanthryl)-1,2-ethanedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase and tyrosinase. 1,2-Di(9-phenanthryl)-1,2-ethanedione has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-Di(9-phenanthryl)-1,2-ethanedione in lab experiments is its diverse biological activities. It has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for further research. Additionally, 1,2-Di(9-phenanthryl)-1,2-ethanedione is relatively easy to synthesize and has a high purity yield. However, one limitation of using 1,2-Di(9-phenanthryl)-1,2-ethanedione in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,2-Di(9-phenanthryl)-1,2-ethanedione. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and identify potential targets for cancer therapy. Another area of interest is its potential use as an anti-inflammatory agent. 1,2-Di(9-phenanthryl)-1,2-ethanedione has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, further studies are needed to explore its potential use as an anti-bacterial agent and its effects on various enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of 1,2-Di(9-phenanthryl)-1,2-ethanedione can be achieved through a multi-step process involving the reaction of anthracene with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield 1,2-Di(9-phenanthryl)-1,2-ethanedione. This synthesis method has been optimized over the years to improve yield and purity.
Applications De Recherche Scientifique
1,2-Di(9-phenanthryl)-1,2-ethanedione has been extensively studied for its potential applications in scientific research. It has been found to possess anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 1,2-Di(9-phenanthryl)-1,2-ethanedione has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-bacterial properties by inhibiting the growth of various bacterial strains.
Propriétés
Nom du produit |
1,2-Di(9-phenanthryl)-1,2-ethanedione |
|---|---|
Formule moléculaire |
C30H18O2 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
1,2-di(phenanthren-9-yl)ethane-1,2-dione |
InChI |
InChI=1S/C30H18O2/c31-29(27-17-19-9-1-3-11-21(19)23-13-5-7-15-25(23)27)30(32)28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18H |
Clé InChI |
RGNLSPSRLUJMCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(=O)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(=O)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)

